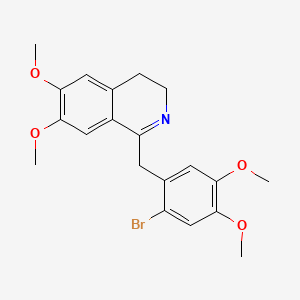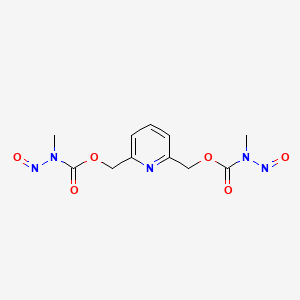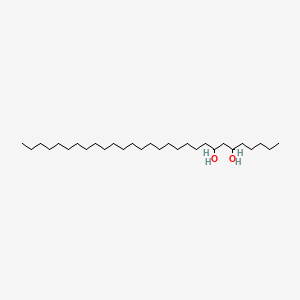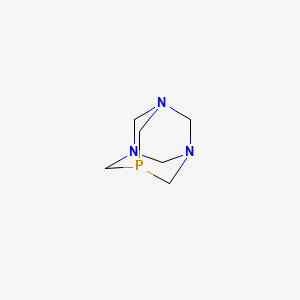
1,3,5-Triaza-7-phosphaadamantane
Descripción general
Descripción
Synthesis Analysis
The synthesis of PTA and its derivatives involves various chemical reactions, starting from the acylation of PTA with acetic anhydride to produce more soluble compounds like DAPTA, which shows enhanced solubility in water compared to other phosphines due to strong interaction with water molecules (Darensbourg, Ortiz, & Kamplain, 2004). Additionally, the lithiation of PTA followed by reaction with ClPPh2 leads to the synthesis of bidentate phosphines, further expanding the utility of PTA in coordination chemistry (Wong, Harkreader, Mebi, & Frost, 2006).
Molecular Structure Analysis
The molecular structure of PTA derivatives has been elucidated through various characterization techniques, revealing their complex nature and interaction capabilities. For instance, derivatives like DAPTA exhibit unique bonding and solubility properties due to their structural characteristics, enabling enhanced solubility in water (Darensbourg et al., 2004).
Chemical Reactions and Properties
PTA and its derivatives engage in a variety of chemical reactions, forming complexes with transition metals that have applications in catalysis, medicinal chemistry, and photoluminescence. Their ability to solubilize transition metal complexes in aqueous phases is particularly noted, facilitating applications in homogeneous catalysis and other fields (Phillips et al., 2004).
Physical Properties Analysis
The physical properties of PTA derivatives, such as solubility, have been extensively studied. For example, certain derivatives show remarkable solubility in water and common organic solvents, making them valuable in applications requiring solubilization of transition metal complexes (Darensbourg et al., 2004).
Chemical Properties Analysis
The chemical properties of PTA and its derivatives, including reactivity towards transition metals and the formation of complexes with potential catalytic, medicinal, and photoluminescent applications, highlight their versatility. Their unique cage-like structure and water solubility enable the formation of complexes with metals such as Rh, Ru, and Pd, which are used in various catalytic and medicinal applications (Phillips et al., 2004).
Aplicaciones Científicas De Investigación
Sonda de RMN de 31P para complejos de metales de transición organometálicos en solución
Debido a la estructura rígida de PTA, su desplazamiento químico de 31P depende únicamente de las interacciones no covalentes en las que está involucrada la molécula . Esta característica se puede utilizar para apoyar o rechazar modelos estructurales específicos de complejos de metales de transición organometálicos en solución comparando los valores experimentales y calculados mediante la teoría del funcional de densidad (DFT) de este desplazamiento químico de 31P .
Complejos de metales de transición
PTA se ha estudiado en conjunto con varios complejos de metales de transición . La eficiencia de estos métodos obviamente depende de la magnitud del cambio de desplazamiento químico causado por la interacción .
Catálisis de hidrosilylación
El uso de PTA junto con una serie de complejos de Zn (salphen) conduce a ligandos de fosfina estéricamente impedidos como resultado de interacciones coordinativas Zn–N (reversibles) . Estas fosfinas voluminosas supramoleculares se han aplicado en la catálisis de hidrosilylación .
Ligando para complejos de metales de transición
Como reactivo en la síntesis orgánica, PTA se utiliza como ligando para complejos de metales de transición .
Catalizador para reacciones de Baylis–Hillman
PTA también se utiliza como catalizador para las reacciones de Baylis–Hillman .
Propiedades complejantes
Se han sintetizado derivados de PTA para complejar ciertos elementos de lantánidos y cationes de metales de transición que tienen actividades antibacterianas y antioxidantes significativas .
Mecanismo De Acción
Target of Action
1,3,5-Triaza-7-phosphaadamantane (PTA) is primarily used as a ligand for transition metal complexes . It is also used as a catalyst for Baylis–Hillman reactions . The compound has been shown to have superior antiproliferative activity when tested in 3D spheroids of human pancreatic cancer cells and showed a capacity to inhibit thioredoxin reductase (TrxR) .
Mode of Action
PTA interacts with its targets through coordination chemistry. It forms complexes with transition metals, acting as a ligand . In the case of Baylis–Hillman reactions, PTA acts as an organocatalyst . When the PTA phosphorus atom is coordinated to a metal, the range of change in the chemical shift exceeds 100 ppm .
Biochemical Pathways
It is known that pta can form luminescent silver–organic frameworks . These frameworks are generated from silver(I) oxide, PTA, and aromatic carboxylic acids . The topological analysis of these frameworks reveals complex 3D networks .
Pharmacokinetics
It is known that pta is soluble in water, methanol, trichloromethane, acetone, ethanol, and dmso, but insoluble in hydrocarbon solvents . This suggests that PTA may have good bioavailability due to its solubility in various solvents.
Result of Action
The result of PTA’s action depends on its application. As a ligand for transition metal complexes, PTA can facilitate various chemical reactions . As a catalyst for Baylis–Hillman reactions, PTA can help generate adducts from electrophiles and activated alkenes . In biological systems, PTA has shown antiproliferative activity against human pancreatic cancer cells .
Action Environment
The action of PTA can be influenced by environmental factors. For example, the formation of PTA-driven 3D metal–organic frameworks depends on the presence of silver(I) oxide and aromatic carboxylic acids . Additionally, the solubility of PTA in various solvents suggests that its action may be influenced by the solvent environment .
Direcciones Futuras
The synthesis of new water-soluble N-alkylated derivatives of 1,3,5-triaza-7-phosphaadamantane is presented . The new compounds were fully characterized and their catalytic activity was investigated for the low power microwave assisted one-pot azide–alkyne cycloaddition reaction in homogeneous aqueous medium to obtain disubstituted 1,2,3-triazoles .
Propiedades
IUPAC Name |
1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3P/c1-7-2-9-3-8(1)5-10(4-7)6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXRPTKTLVHPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CP(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201812 | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53597-69-6 | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53597-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triaza-7-phosphaadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIAZA-7-PHOSPHAADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8JQP73M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3,5-Triaza-7-phosphaadamantane (PTA)?
A1: this compound has the molecular formula C6H12N3P and a molecular weight of 157.16 g/mol.
Q2: What spectroscopic techniques are commonly employed for characterizing PTA and its complexes?
A: Commonly used techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P), and mass spectrometry (MS) techniques such as FAB-MS+ and ESI-MS. These methods provide valuable information about the structure, bonding, and composition of PTA derivatives. [, , , , , , ]
Q3: How does the 31P NMR chemical shift of PTA reflect its coordination behavior?
A: The rigid cage-like structure of PTA makes its 31P NMR chemical shift highly sensitive to changes in its chemical environment. When PTA coordinates to a metal through the phosphorus atom, the 31P NMR signal experiences a significant downfield shift, exceeding 100 ppm compared to free PTA. This characteristic shift serves as a diagnostic tool for confirming metal coordination to PTA. []
Q4: What are some notable catalytic applications of PTA-metal complexes?
A4: PTA-metal complexes have demonstrated promising catalytic activity in various reactions, including:
- Aqueous biphasic buta-1,3-diene oligomerization and telomerization: Homoleptic nickel(0) and palladium(0) complexes with PTA catalyze these reactions efficiently in water, showcasing PTA's utility in green chemistry. []
- Baeyer-Villiger oxidation of ketones: Oxorhenium complexes containing PTA act as selective catalysts for this reaction, utilizing aqueous H2O2 as the oxidant. []
- Aqueous-phase carbon dioxide hydrogenation: (Pentamethylcyclopentadienyl)iridium-PTA complexes, particularly [Cp*Ir(PTA)2Cl]Cl, catalyze CO2 and bicarbonate hydrogenation under mild conditions in the absence of amines or other additives. []
Q5: How does the structure of PTA contribute to its effectiveness as a ligand in catalysis?
A5: The unique structure of PTA offers several advantages in catalysis:
- Small cone angle (102°): Enables the coordination of multiple PTA ligands to a single metal center, potentially enhancing catalytic activity. []
- Electronic properties: PTA acts as a relatively strong electron-donating ligand, influencing the electronic properties of the metal center and consequently its catalytic activity. []
Q6: How is DFT used in studying PTA and its complexes?
A6: Density Functional Theory (DFT) calculations have been instrumental in elucidating various aspects of PTA chemistry, including:
- Rationalizing the preference for P-coordination over N-coordination in PTA-rhenium complexes. []
- Predicting 31P NMR chemical shifts of PTA-metal complexes to support structural assignments in solution. []
- Investigating the mechanism of H2 activation in water by half-sandwich ruthenium-PTA complexes. []
Q7: How do modifications to the PTA scaffold affect its coordination behavior and catalytic activity?
A: Structural modifications to both the lower and upper rims of the PTA cage significantly impact its coordination chemistry and catalytic applications. []
- N-Alkylation (Lower Rim Modification): Can alter solubility, influence the coordination mode of PTA (P- vs. N-coordination), and affect catalytic activity and selectivity. [, , ]
- C-6 Functionalization (Upper Rim Modification): Introduction of various functional groups at the C-6 position allows for fine-tuning of steric and electronic properties, impacting catalytic performance. [, ]
Q8: What biological activities have been reported for PTA-metal complexes?
A8: PTA-metal complexes have shown promising activities in several biological areas:
- Antimicrobial activity: Silver(I) coordination polymers incorporating PTA and substituted glutarate or malonate units exhibited significant activity against various Gram-negative and Gram-positive bacteria, as well as a yeast strain. []
- Antiproliferative activity: Several PTA-containing metal complexes demonstrated promising antiproliferative activity against various cancer cell lines, including human lung carcinoma (A549), epithelioid cervix carcinoma (HeLa), and human breast adenocarcinoma (MCF-7). [, , , ]
Q9: How do PTA-metal complexes interact with DNA?
A: Studies suggest that PTA-metal complexes can interact with DNA through different mechanisms, including intercalation between DNA base pairs. The specific mode of interaction and the resulting biological effects depend on the nature of the metal ion and other ligands present in the complex. [, ]
Q10: What is the role of HSA interactions in the biological activity of PTA-metal complexes?
A: Human Serum Albumin (HSA) is a major protein in blood plasma, and its interactions with drugs can influence their pharmacokinetic and pharmacodynamic properties. Studies have shown that certain PTA-metal complexes can bind to HSA, potentially impacting their distribution and availability in biological systems. [, ]
Q11: What is known about the toxicity of PTA and its complexes?
A11: While PTA and many of its complexes exhibit promising biological activities, comprehensive toxicity studies are essential to assess their safety profile. Researchers are actively investigating the potential toxicity and long-term effects of these compounds.
Q12: How are PTA and its complexes quantified in different matrices?
A12: Various analytical techniques are employed to quantify PTA and its complexes, including:
- Elemental analysis: Provides information about the elemental composition of the compound. [, ]
- NMR spectroscopy: Allows for the identification and quantification of PTA and its complexes in solution. [, ]
- Mass spectrometry: Used to determine molecular weight and identify characteristic fragments. [, ]
Q13: How are single-crystal X-ray diffraction studies utilized in PTA research?
A: Single-crystal X-ray diffraction plays a crucial role in elucidating the solid-state structures of PTA and its complexes. These studies provide detailed information about bond lengths, bond angles, and coordination geometries, contributing significantly to the understanding of structure-activity relationships. [, , , , , , , , , , , ]
Q14: What are some potential future research directions for PTA and its derivatives?
A14: Research in the field of PTA chemistry is ongoing and multifaceted, with numerous avenues for future exploration:
- Development of new PTA-based ligands: Designing new PTA derivatives with tailored steric and electronic properties to optimize catalytic activity, selectivity, and biological activity. []
- Expanding the scope of catalytic applications: Exploring the use of PTA-metal complexes in a wider range of catalytic reactions, including those relevant to energy and sustainability. [, ]
- Investigating the therapeutic potential of PTA-metal complexes: Conducting in-depth preclinical and clinical studies to evaluate the efficacy and safety of promising PTA-containing drug candidates. [, , , ]
- Developing sustainable synthetic methodologies: Exploring green chemistry approaches for the synthesis of PTA and its derivatives, minimizing environmental impact. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



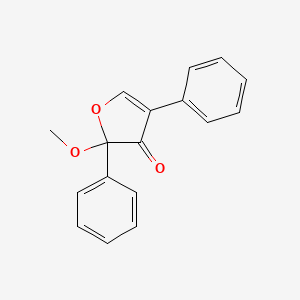

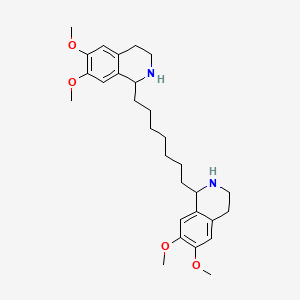
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1222382.png)
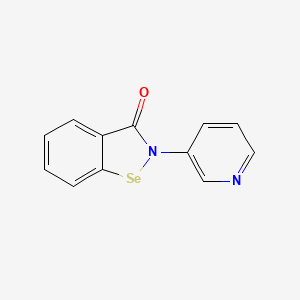

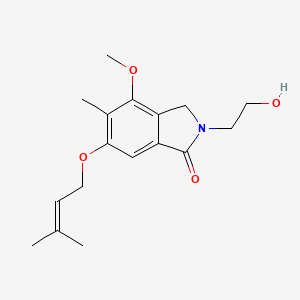

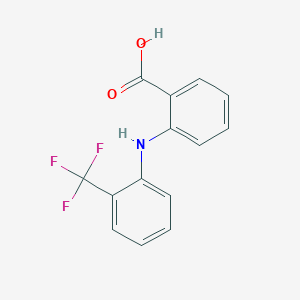
![3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-naphtalen-2-YL)-acetylamino]-benzoic acid](/img/structure/B1222391.png)

